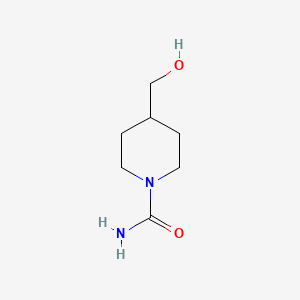

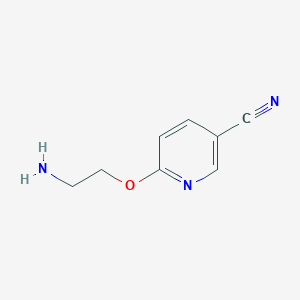

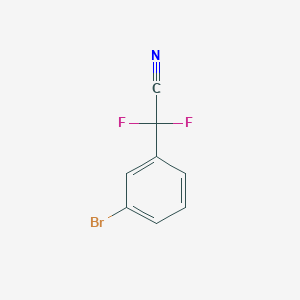

![molecular formula C13H13BrFNO3 B6142125 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid CAS No. 1283631-20-8](/img/structure/B6142125.png)

2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C13H13BrFNO3 and a molecular weight of 330.15 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is often used by medicinal chemists to create compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Pyrrolidine derivatives, including the compound , have garnered attention in drug discovery. Researchers explore their potential as scaffolds for novel drugs . The bromo-fluoro substitution pattern in this compound could influence its interactions with biological targets. Investigating its pharmacological properties, such as binding affinity and selectivity, may lead to the development of new therapeutic agents.

a. Free Radical Bromination: The benzylic hydrogen can be selectively replaced by bromine using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism, yielding the corresponding brominated product . Researchers can exploit this method for functionalizing other benzylic compounds.

b. Palladium-Catalyzed Coupling Reactions: The bromo-fluoro moiety makes this compound suitable for palladium-mediated cross-coupling reactions. For instance, coupling with aryl boronic acids can lead to biaryl intermediates, which are valuable building blocks in organic synthesis .

Direcciones Futuras

The use of pyrrolidine in drug discovery is a promising area of research . The versatility of the pyrrolidine ring allows for the creation of a wide range of compounds with potential therapeutic applications . Future research could explore the synthesis of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.

Mode of Action

It’s suggested that the chiral moiety of similar compounds influences kinase inhibition , indicating that this compound might interact with its targets in a similar manner.

Result of Action

Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)13(19)16-5-1-2-9(16)7-12(17)18/h3-4,6,9H,1-2,5,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCXWBYKZQRTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Br)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

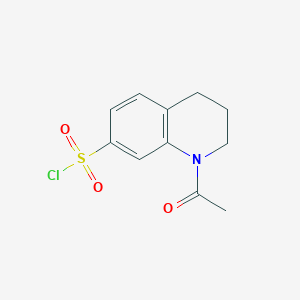

![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)

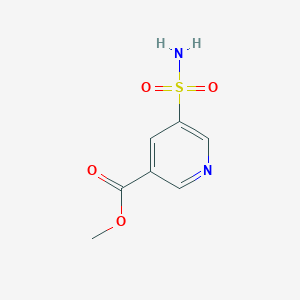

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

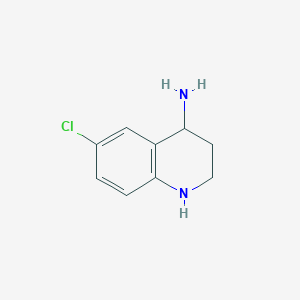

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)